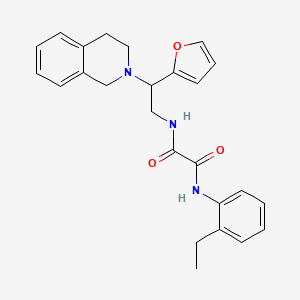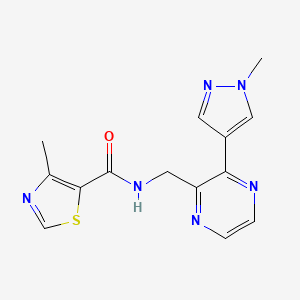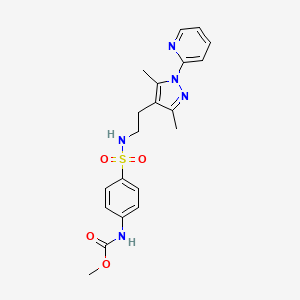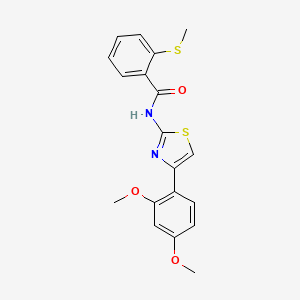![molecular formula C9H6F3N3OS2 B2491727 5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 883041-73-4](/img/structure/B2491727.png)
5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiadiazole compounds often involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of various reagents. For instance, a study by Dani et al. (2013) describes the synthesis of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and other derivatives via cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, leading to the formation of thiadiazoles (Dani et al., 2013).
Molecular Structure Analysis
Studies on the molecular structure of thiadiazoles often involve X-ray crystallography and spectroscopic methods. For example, Boechat et al. (2006) investigated the molecular structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, revealing how molecules are linked by hydrogen bonds into specific arrangements, such as sheets and chains of rings, which might provide insights into the structural characteristics of the target compound (Boechat et al., 2006).
Chemical Reactions and Properties
Thiadiazoles undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties. Alkylation and glycosylation reactions of 5-amino-1,3,4-thiadiazole-2-thiol have been studied, showing regioselective formation of S-alkyl and S-glycosyl derivatives, highlighting the compound's reactivity and potential for chemical modification (El Ashry et al., 2019).
Physical Properties Analysis
The physical properties of thiadiazoles, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure of 5-amino-2-thiol-l,3,4-thiadiazole, a related compound, has been determined, providing insights into its planarity and aromaticity, which are essential for understanding the physical characteristics of the target compound (Downie et al., 1972).
Wissenschaftliche Forschungsanwendungen
Reactions and Chemical Studies
- Chemical Reactions and Adduct Formation :
- The compound reacts with trialkyl phosphites and trisdialkylaminophosphines to yield dialkyl phosphonate adducts and open dipolar structures. The mechanism behind these reactions and the structure of the products have been studied and confirmed through elemental analysis and spectral studies (Arsanious, Issac, & Boulos, 2001).
Biological and Pharmacological Applications
- Antibacterial and Antifungal Properties :
- Synthesized derivatives of thiadiazoles exhibit notable antibacterial and antifungal activity. The activity was measured against various microbial strains, indicating the potential of these compounds in developing new antimicrobial agents (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Physical Properties and Material Science
- Mesomorphic Properties and Material Applications :
- Thiadiazole derivatives have been found to display enantiotropic columnar phases, which are influenced by factors like the number of side alkoxy chains, the length of the rigid core, and the position of the thiadiazole ring. These findings are crucial for the development of novel liquid crystal materials (Parra, Elgueta, Ulloa, Vergara, & Sánchez, 2012).
Spectroscopic and Theoretical Studies
- Fluorescence Effects and Biological Activity :
- Spectroscopic research and theoretical calculations revealed interesting dual fluorescence effects in thiadiazole derivatives. This phenomenon is dependent on the molecular aggregation and substituent system structure, indicating potential use as effective fluorescence probes or in pharmaceuticals with antimycotic properties (Budziak, Karcz, Makowski, Rachwał, Starzak, Matwijczuk, Myśliwa-Kurdziel, Oniszczuk, Combrzyński, Podleśna, & Matwijczuk, 2019).
Corrosion Inhibition
- Copper Corrosion Inhibition :
- Derivatives of thiadiazole have been synthesized and studied as corrosion inhibitors for copper in acidic media. The study of inhibition properties and correlation with quantum chemical parameters provides insights into their effectiveness and the mechanism of action (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethoxy)anilino]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3OS2/c10-9(11,12)16-6-3-1-5(2-4-6)13-7-14-15-8(17)18-7/h1-4H,(H,13,14)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDUUNRMQJZYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)
![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)

